molecular formula C14H8BrNO2S B6153827 4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid CAS No. 1546061-37-3

4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid

Cat. No.: B6153827
CAS No.: 1546061-37-3
M. Wt: 334.2
InChI Key:
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Description

4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid is an organic compound with a complex structure that includes bromine, cyanophenyl, and sulfanyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by palladium or copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups into the molecule.

Scientific Research Applications

4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may inhibit specific enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-[(4-nitrophenyl)sulfanyl]benzoic acid
  • 4-bromo-2-[(4-methylphenyl)sulfanyl]benzoic acid
  • 4-bromo-2-[(4-chlorophenyl)sulfanyl]benzoic acid

Uniqueness

4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid is unique due to the presence of the cyanophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

1546061-37-3

Molecular Formula

C14H8BrNO2S

Molecular Weight

334.2

Purity

95

Origin of Product

United States

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